

Virescenol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Virescenol A*

Cat. No.: *B15191681*

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Abstract

Virescenol A is a diterpenoid natural product of significant interest due to its complex molecular architecture. This document provides an in-depth technical overview of the chemical structure and stereochemistry of **Virescenol A**. It consolidates available spectroscopic data, outlines its biosynthetic origins, and presents a detailed stereochemical analysis. This guide is intended to serve as a comprehensive resource for researchers engaged in the study, synthesis, or application of **Virescenol A** and related compounds.

Chemical Structure and Properties

Virescenol A is a tetracyclic diterpenoid possessing a complex and rigid carbon skeleton. Its molecular formula is $C_{20}H_{32}O_3$, with a molecular weight of 320.47 g/mol.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for **Virescenol A** is (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol[1].

The stereochemistry of **Virescenol A** is explicitly defined by its International Chemical Identifier (InChI):

InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1[1]

This InChI string encodes the specific spatial arrangement of atoms at each of the eight chiral centers within the molecule, confirming its unique three-dimensional structure.

Table 1: Physicochemical Properties of **Virescenol A**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₂ O ₃	PubChem[1]
Molecular Weight	320.47 g/mol	PubChem[1]
IUPAC Name	(1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol	PubChem[1]
InChI Key	InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1	PubChem[1]

Spectroscopic Data for Structural Elucidation

While a complete, experimentally determined dataset for **Virescenol A** is not readily available in the public domain, the structural elucidation of such complex natural products relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry.

- ¹H NMR Spectroscopy: Proton NMR would be instrumental in identifying the chemical environment of each hydrogen atom, with key signals expected for the vinyl group protons,

the hydroxymethyl protons, and the numerous methine and methylene protons of the tetracyclic core. Coupling constants between adjacent protons would be crucial for determining the relative stereochemistry of the substituents.

- ¹³C NMR Spectroscopy: Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon, distinguishing between sp³, sp², and sp hybridized carbons, as well as those bonded to oxygen.
- 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the connectivity of the molecule, assigning specific proton signals to their corresponding carbon atoms and establishing long-range correlations across the carbon skeleton.

Biosynthesis

The biosynthesis of **Virescenol A** is believed to follow the general pathway for diterpenoids, originating from geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for **Virescenol A** have not been fully elucidated, studies on the related compound, Virescenol B, shed light on a key biosynthetic transformation. The formation of the C ring in Virescenol B involves an allylic displacement of pyrophosphate, which has been shown to proceed with an overall anti stereochemistry. This suggests a highly controlled and stereospecific enzymatic cyclization cascade in the biosynthesis of the virescenol family of diterpenoids.



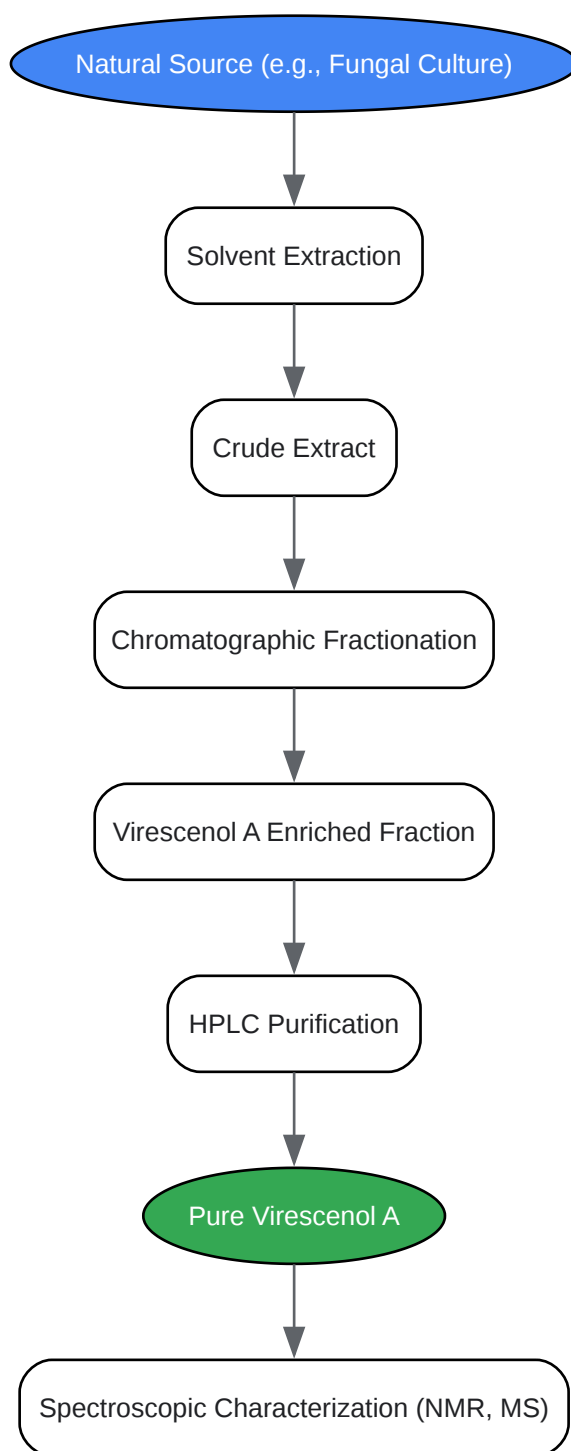
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Caption: Proposed biosynthetic pathway of **Virescenol A**.

Experimental Protocols

Detailed experimental protocols for the total synthesis of **Virescenol A** are not yet described in the scientific literature. The isolation of **Virescenol A** from its natural sources would typically involve the following general workflow:

- **Extraction:** The source material (e.g., fungal culture) is extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing a mixture of secondary metabolites.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or reversed-phase C18) to separate the components based on polarity, yielding fractions enriched in **Virescenol A**.
- **Purification:** The **Virescenol A**-containing fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated **Virescenol A** is then confirmed using a suite of spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR, and high-resolution mass spectrometry.



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Caption: General workflow for the isolation and characterization of **Virescenol A**.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of **Virescenol A**. As a complex diterpenoid, it represents a scaffold with the potential for a range of biological effects. Further research is required to explore its pharmacological properties and to elucidate its mechanism of action at the molecular level.

Conclusion

Virescenol A is a stereochemically rich diterpenoid natural product. Its structure has been defined through its systematic nomenclature and unique InChI identifier. While detailed experimental data on its synthesis and biological activity are still emerging, this guide provides a foundational understanding of its chemical nature. Future research into the total synthesis and biological evaluation of **Virescenol A** is anticipated to unlock its full potential in fields such as medicinal chemistry and drug discovery.

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References

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